molecular formula C8H10N2O4S B1318446 4-Ethyl-3-nitrobenzenesulfonamide CAS No. 100377-77-3

4-Ethyl-3-nitrobenzenesulfonamide

Cat. No.: B1318446
CAS No.: 100377-77-3
M. Wt: 230.24 g/mol
InChI Key: MWDFYPDSWMARNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C8H10N2O4S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with an ethyl group at the fourth position and a nitro group at the third position. This compound is known for its applications in various fields, including pharmaceuticals and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-nitrobenzenesulfonamide typically involves the nitration of 4-ethylbenzenesulfonamide. The process begins with the sulfonation of ethylbenzene to form 4-ethylbenzenesulfonamide. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products:

    Reduction: 4-Ethyl-3-aminobenzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

4-Ethyl-3-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes like carbonic anhydrase by binding to the active site, thereby interfering with the enzyme’s function. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-3-nitrobenzenesulfonamide is unique due to the presence of both an ethyl group and a nitro group on the benzene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it suitable for specialized applications in pharmaceuticals and material science. The ethyl group enhances the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

Properties

IUPAC Name

4-ethyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-2-6-3-4-7(15(9,13)14)5-8(6)10(11)12/h3-5H,2H2,1H3,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDFYPDSWMARNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-3-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Ethyl-3-nitrobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-Ethyl-3-nitrobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-Ethyl-3-nitrobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-Ethyl-3-nitrobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-Ethyl-3-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.